molecular formula C20H21ClN6O3S B6519169 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 932977-53-2

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No. B6519169
CAS RN: 932977-53-2
M. Wt: 460.9 g/mol
InChI Key: ULBXXWVUJZKVDX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also contains a sulfonyl group and an amide group .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Future Directions

The future directions for research on this compound would depend on its intended use and its effectiveness in that role. For example, if this compound were found to be an effective antiviral drug, future research might focus on improving its potency or reducing its side effects .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c21-16-6-8-17(9-7-16)27-19(23-24-25-27)14-22-20(28)15-4-10-18(11-5-15)31(29,30)26-12-2-1-3-13-26/h4-11H,1-3,12-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXXWVUJZKVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide

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